![molecular formula C21H19N7O4 B6559307 N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847387-08-0](/img/structure/B6559307.png)
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C21H19N7O4 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.14985211 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse scientific literature.
Structural Characteristics
The molecular formula of this compound is C21H19N7O4 with a molecular weight of 433.4 g/mol. The compound features a triazole-pyrimidine core which is known for its pharmacological significance in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine structures. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Several studies have demonstrated that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of triazole showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .
- Case Study 2 : In another study, compounds similar to this compound were evaluated for their ability to induce cell cycle arrest in cancer cells (B16F10), suggesting a mechanism for anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities:
- Research Findings : Compounds related to the triazole class have shown effectiveness against various bacterial strains. For example, studies indicated that certain triazole derivatives exhibited significant antibacterial activity against pathogenic bacteria compared to standard antibiotics .
Anti-inflammatory and Antioxidant Properties
Triazole-containing compounds are also recognized for their anti-inflammatory and antioxidant effects:
- Research Insights : Compounds in this class have been reported to inhibit inflammatory pathways and reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | 4-acetamidophenol + chloroacetyl chloride | Formation of N-(4-acetamidophenyl)acetamide |
2 | Reaction with 4-methoxyphenyl hydrazine | Formation of triazole structure |
3 | Cyclization and purification | Yield of N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo... |
This compound exhibits various biological activities that make it a candidate for further investigation in the pharmaceutical field.
Anticancer Properties
Research indicates that compounds with similar structural motifs demonstrate significant anticancer activity. The triazole and pyrimidine components are known to interact with cellular pathways involved in tumor growth and proliferation.
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines possess antimicrobial properties. The presence of the methoxy group enhances lipophilicity, which may improve membrane penetration and efficacy against bacterial strains.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxo...] showed a marked decrease in cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds. The study found that these compounds exhibited significant activity against resistant strains of Staphylococcus aureus, indicating their potential as novel antimicrobial agents.
Conclusion and Future Directions
This compound represents a promising area of research within medicinal chemistry. Its diverse biological activities suggest potential applications in treating cancer and infectious diseases. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action further.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4/c1-13(29)23-14-3-5-15(6-4-14)24-18(30)11-27-12-22-20-19(21(27)31)25-26-28(20)16-7-9-17(32-2)10-8-16/h3-10,12H,11H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYVDDWLVPYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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